molecular formula C10H12O3 B1588834 (R)-Methyl 2-hydroxy-3-phenylpropanoate CAS No. 27000-00-6

(R)-Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B1588834
CAS No.: 27000-00-6
M. Wt: 180.2 g/mol
InChI Key: NMPPJJIBQQCOOI-SECBINFHSA-N
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Description

®-Methyl 2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Methyl 2-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-hydroxy-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-hydroxy-3-phenylpropanoate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomer in high purity.

Types of Reactions:

    Oxidation: ®-Methyl 2-hydroxy-3-phenylpropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

®-Methyl 2-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • ®-2-Hydroxy-3-phenylpropanoic acid
  • ®-Methyl 2-hydroxy-3-phenylbutanoate
  • ®-2-Hydroxy-3-phenylpropionic acid methyl ester

Uniqueness: ®-Methyl 2-hydroxy-3-phenylpropanoate is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl (2R)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPJJIBQQCOOI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450821
Record name Methyl (2R)-2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27000-00-6
Record name Methyl (2R)-2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing methyl glycolate (2.5 mL, 32 mmol) and trifluoromethyl-sulfonic acid (150 mL) in CH2Cl2 (10 mL) was added benzyl 2,2,2-trichloro-acetimidate (7.0 mL, 37 mmol). After stirring for several min, the mixture was poured into aqueous NaHCO3 and extracted with Et2O. The organic extract was washed with saturated aqueous NaCl, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography, eluting with a solvent gradient of 9-17% EtOAC/Hex to afford the title compound: 1H NMR CDCl3): d 7.34 (m, 5H); 4.62 (s, 2H); 4.11 (s, 2H); 3.78 (s, 3H).
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Synthesis routes and methods II

Procedure details

Hydrogen chloride was bubbled for 15 minutes into a solution of 2-hydroxy-3-phenyl-propionic acid (10.0 g, 60 mmol) in 100 mL of methanol at room temperature. The vessel was sealed and then stirred overnight at room temperature. The reaction was made basic by the addition of 5% NaHCO3 and then concentrated under reduced pressure to remove the methanol. The residue was diluted with water and extracted with ethyl acetate. The organic layer was extracted with saturated NaCl, dried (MgSO4) and the solvent removed under reduced pressure to give 2-hydroxy-3-phenyl-propionic acid methyl ester (9.7 g, 90%) as a yellow oil, MS m/z 180 [M]+. Elemental Analysis for C10H12O3. Calc'd: C, 66.65; H, 6.71; N, 0.00. Found: C, 66.52; H, 6.86; N, 0.29
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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